N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
Description
N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with a methyl group at position 1 and an isopentyl (3-methylbutyl) chain on the nitrogen at position 1.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-methyl-N-(3-methylbutyl)-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)8-9-17-16(20)13-10-15(19)18(3)14-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
QFEQZANWUVMXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Modified Skraup and Doebner-Miller Methods
The Skraup synthesis, involving condensation of aniline derivatives with glycerol under acidic conditions, is a classical route to quinolines. However, the Doebner-Miller modification using acrolein instead of glycerol is more relevant for synthesizing 2-oxo-1,2-dihydroquinoline derivatives. In this method:
-
Aniline derivatives react with acrolein in a high-boiling mineral oil (e.g., vacuum gas oil) at 100–200°C.
-
Acid catalysts like sulfuric acid or toluenesulfonic acid facilitate cyclization and dehydration.
-
The 2-oxo group is introduced via oxidation of intermediate dihydroquinolines, though some protocols bypass explicit oxidation steps by using pre-oxidized starting materials.
For N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide, the 1-methyl group is likely introduced via alkylation of the nitrogen atom during or after cyclization. For example, methyl iodide or dimethyl sulfate can methylate the quinoline nitrogen under basic conditions.
Carboxamide Functionalization
The carboxamide group at position 4 is introduced through coupling reactions between quinoline-4-carboxylic acid derivatives and isopentylamine. Key methods include:
Acyl Chloride Intermediate Route
-
Carboxylic Acid Activation :
Quinoline-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 2-chloroquinoline-4-carboxylic acid reacts with SOCl₂ in DMF at 0°C, yielding the corresponding acyl chloride.This step achieves near-quantitative conversion under anhydrous conditions.
-
Amide Coupling :
The acyl chloride reacts with isopentylamine in the presence of a base (e.g., triethylamine, TEA) to form the carboxamide:Yields for analogous reactions range from 70% to 90% depending on the amine’s steric bulk.
Coupling Reagent-Mediated Synthesis
Modern protocols employ coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to bypass acyl chloride formation:
-
Direct Activation :
Quinoline-4-carboxylic acid, isopentylamine, BOP reagent, and TEA are stirred in DMF at room temperature for 12–24 hours:This method avoids harsh conditions, making it suitable for acid-sensitive substrates. Reported yields exceed 80% for similar quinoline carboxamides.
Optimization and Challenges
Reaction Conditions
| Parameter | Acyl Chloride Route | BOP-Mediated Route |
|---|---|---|
| Temperature | 0°C (activation), RT (coupling) | RT |
| Solvent | DMF | DMF |
| Yield | 70–85% | 80–90% |
| Purification | Recrystallization (ethanol/water) | Column chromatography |
The BOP method offers higher yields and milder conditions but requires costlier reagents.
Steric and Electronic Effects
-
The isopentyl group’s branching may slow coupling kinetics, necessitating extended reaction times (24–48 hours).
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Electron-withdrawing groups on the quinoline ring (e.g., 2-oxo) enhance electrophilicity at the carbonyl carbon, improving coupling efficiency.
Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can contribute to its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Key Observations :
- Oxo vs. Thioxo : Replacement of the 2-oxo group with 4-thioxo (Compound 47, ) introduces a sulfur atom, which may enhance lipophilicity and alter redox properties .
- Substituent Effects : Chloro, methoxy, or adamantyl groups (Evidences 2, 3, 6) influence steric bulk and electronic effects, impacting solubility and target interactions.
2.3 Physicochemical and Functional Implications
- Lipophilicity : The isopentyl chain in the target compound may enhance membrane permeability compared to shorter alkyl chains (e.g., ethyl in ).
- Hydrogen Bonding: The 4-carboxamide group in all analogs facilitates hydrogen bonding, but electron-withdrawing substituents (e.g., chloro in ) could reduce basicity at the quinoline nitrogen .
- Stability : Thioxo analogs () may exhibit reduced oxidative stability compared to oxo derivatives due to sulfur’s susceptibility to oxidation .
Biological Activity
N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by the following structural formula:
Key physical properties include:
- Molecular Weight : 232.28 g/mol
- Melting Point : Approximately 244°C
5-HT3 Antagonism
Research indicates that this compound exhibits significant activity as a 5-HT3 receptor antagonist . This mechanism is crucial for its antiemetic properties, particularly in counteracting nausea and vomiting induced by chemotherapy agents like cisplatin .
Adenosine Receptor Modulation
The compound has also been studied for its effects on adenosine receptors, particularly the A3 receptor. It has been shown to modulate hypoxia-inducible factor (HIF) expression in tumor environments, suggesting potential applications in cancer therapy. The modulation of HIF levels can influence tumor growth and angiogenesis .
Therapeutic Applications
This compound has been investigated for various therapeutic uses:
Antiemetic Effects
Clinical studies have demonstrated its efficacy in reducing chemotherapy-induced nausea and vomiting. The compound's action as a 5-HT3 antagonist allows it to effectively inhibit the vomiting reflex triggered by chemotherapeutic agents .
Cancer Treatment
Due to its ability to modulate HIF expression, the compound shows promise in enhancing the efficacy of cancer treatments. By targeting hypoxic tumor areas, it may improve outcomes in therapies aimed at solid tumors .
Case Studies
Several studies highlight the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-nausea | Demonstrated significant reduction in vomiting episodes in patients undergoing chemotherapy. |
| Study 2 | Cancer therapy | Showed modulation of HIF expression in A375 melanoma cells, indicating potential for enhancing anti-tumor efficacy. |
| Study 3 | Pharmacokinetics | Evaluated bioavailability and metabolic pathways, confirming effective absorption and distribution within target tissues. |
Research Findings
Recent research has reinforced the compound's potential through various experimental models:
- In vitro studies have shown that this compound effectively inhibits cell proliferation in hypoxic conditions.
- Animal models have indicated that administration of this compound leads to decreased tumor growth rates compared to control groups.
- Clinical trials are ongoing to further evaluate its safety and efficacy in humans.
Q & A
Q. What are the standard synthetic routes for synthesizing N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide and its analogs?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) and triethylamine (TEA) as a base. A typical procedure involves reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methylated amino esters (e.g., L-alanine derivatives) in anhydrous DMF at 0°C, followed by stirring at room temperature for 12 hours. Purification is achieved via silica gel column chromatography with ethyl acetate/hexane gradients. Yield optimization often requires stoichiometric adjustments (1:1.5 molar ratio of acid to amine) .
Q. How is structural characterization performed for quinolinecarboxamide derivatives?
- Methodological Answer : Characterization relies on ¹H NMR (300 MHz, DMSO-d₆/CDCl₃) and ¹³C NMR (75 MHz) to confirm substituent positions and stereochemistry. Key signals include the 2-oxo-1,2-dihydroquinoline backbone (δ ~10-12 ppm for NH) and carboxamide protons (δ ~8-9 ppm). High-resolution mass spectrometry (HRMS) in EI or FAB mode validates molecular weights, while melting points (determined via digital fusimeters) assess purity .
Q. What in vitro assays are used to evaluate antibacterial activity of these compounds?
- Methodological Answer : Antibacterial activity is tested using disk diffusion (Mueller Hinton agar) and minimum inhibitory concentration (MIC) assays. For MIC, bacterial strains (e.g., Acinetobacter baumannii, Staphylococcus aureus) are incubated with serially diluted compounds in 96-well plates. Growth inhibition is measured spectrophotometrically at 600 nm after 24 hours. DMSO is used as a solvent control (<1% v/v to avoid cytotoxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, amino acid side chains) influence antibacterial potency?
- Methodological Answer : Substituent effects are systematically studied by synthesizing analogs with varied amino esters (e.g., L-serine vs. L-tryptophan) or halogenated quinoline cores (e.g., 5-bromo derivatives). Activity trends are quantified via MIC values; for example, compound 1a (L-alanine derivative) showed MIC = 77.5 µg/mL against A. baumannii, while brominated analogs (e.g., 2a ) exhibited reduced potency, suggesting steric hindrance or electronic effects .
Q. How can discrepancies in MIC values across studies be resolved?
- Methodological Answer : Contradictions arise from variations in bacterial strains, solvent choice (DMSO vs. aqueous buffers), and purity thresholds. To mitigate this:
- Standardize strains using CLSI guidelines.
- Validate purity via HPLC (>95%) and control solvent cytotoxicity.
- Cross-reference physicochemical properties (e.g., logP, solubility) to correlate bioactivity .
Q. What strategies optimize synthetic yields of quinolinecarboxamides?
- Methodological Answer : Yield optimization involves:
Q. How do physicochemical properties (e.g., pKa, solubility) impact biological activity?
- Methodological Answer : Acidic/basic properties are determined via potentiometric titration (e.g., pKa of 4-hydroxy-2-oxo derivatives = ~3.5–4.5). Solubility is assessed in PBS (pH 7.4) and DMSO. QSAR models link hydrophobicity (logP) to Gram-negative activity; higher logP enhances membrane permeability but may reduce aqueous solubility .
Q. What computational methods predict structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Quinolinecarboxamides are docked into bacterial targets (e.g., DNA gyrase) using AutoDock Vina.
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbonyl groups prone to nucleophilic attack).
- Hirshfeld surface analysis : Correlates crystallographic data (e.g., hydrogen bonding) with stability and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
